molecular formula C19H17NO3S B2451374 Ethyl 3-methyl-5-(naphthalene-2-carbonylamino)thiophene-2-carboxylate CAS No. 477567-80-9

Ethyl 3-methyl-5-(naphthalene-2-carbonylamino)thiophene-2-carboxylate

Cat. No. B2451374
CAS RN: 477567-80-9
M. Wt: 339.41
InChI Key: SGRUQMUGNGVDKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 3-methyl-5-(naphthalene-2-carbonylamino)thiophene-2-carboxylate” is a chemical compound. Thiophene, a privileged heterocycle, is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. One of the significant synthetic methods to thiophene derivatives is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Chemical Reactions Analysis

Thiophene derivatives can be synthesized using various methods. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Synthesis and Electrophilic Substitution

Ethyl 3-methyl-5-(naphthalene-2-carbonylamino)thiophene-2-carboxylate is related to compounds that have been synthesized and studied for their electrophilic substitution reactions. Naphtho[1,2-b]thiophen, a related compound, was prepared from 3,4-dihydronaphthalen-1(2H)-one through a multi-stage process involving bromination, formylation, acetylation, and lithiation. This synthesis showcases the potential for creating complex molecules like this compound for further research applications (Clarke, Gregory, & Scrowston, 1973).

Gas-Phase Reactions with Nitrate Radical

The gas-phase reactions of naphthalene and its derivatives, including alkylnaphthalenes similar to this compound, with the nitrate radical have been measured. These studies are crucial for understanding the atmospheric behavior and degradation pathways of such compounds, contributing to environmental chemistry research (Phousongphouang & Arey, 2002).

Fluorescent Labelling Agent for Carboxylic Acids

Compounds containing naphthalene units have been used as fluorescent labeling agents for carboxylic acids, demonstrating their potential in analytical chemistry for detecting and quantifying biological and chemical samples. The synthesis and application of such compounds could be relevant for developing new analytical methods involving this compound (Yasaka, Tanaka, Shono, Tetsumi, & Katakawa, 1990).

Biomass Tar Valorization

Research on the gas-phase conversion of biomass tar model compounds over metal-promoted zeolite catalysts highlights the potential application of this compound in renewable energy and chemical recycling. This compound could be involved in catalytic processes for converting biomass-derived materials into valuable chemicals or fuels (Kostyniuk, Bajec, & Likozar, 2020).

Chemosensors for Transition Metal Ions

Compounds with naphthalene and thiophene units have been synthesized and characterized for their ability to detect transition metal ions, demonstrating potential applications as chemosensors. This compound may share similar properties, making it useful in the development of new sensors for environmental monitoring, biomedical applications, and industrial process control (Gosavi-Mirkute et al., 2017).

Future Directions

Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions for “Ethyl 3-methyl-5-(naphthalene-2-carbonylamino)thiophene-2-carboxylate” could involve further exploration of its potential biological effects and applications.

properties

IUPAC Name

ethyl 3-methyl-5-(naphthalene-2-carbonylamino)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S/c1-3-23-19(22)17-12(2)10-16(24-17)20-18(21)15-9-8-13-6-4-5-7-14(13)11-15/h4-11H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRUQMUGNGVDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.